molecular formula C14H15N3O3 B13115913 N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide

Cat. No.: B13115913
M. Wt: 273.29 g/mol
InChI Key: IDBCHBBCGJRHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. It belongs to a class of pyrazinecarboxamide derivatives that have been extensively studied for their potential therapeutic applications. Structural analogs of this compound, particularly N-benzylpyrazine-2-carboxamides, have demonstrated notable in vitro antimycobacterial activity against Mycobacterium tuberculosis, which is the primary pathogen responsible for tuberculosis . Some derivatives in this chemical family have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, highlighting the potential of this compound class in addressing drug-resistant strains of tuberculosis . The mechanism of action for pyrazinecarboxamide derivatives is complex and may involve multiple pathways. Similar to the first-line tuberculosis drug pyrazinamide, these compounds may be prodrugs that require activation by bacterial enzymes . Once activated, they may disrupt membrane transport functions through intracellular acidification or inhibit specific targets such as fatty acid synthase I (FAS-I), an enzyme crucial for synthesizing components of the mycobacterial cell wall . Beyond antimycobacterial applications, related pyrazinecarboxamides have also exhibited promising antifungal activity against strains like Trichophyton mentagrophytes , as well as the ability to inhibit photosynthetic electron transport in plant chloroplasts, suggesting potential as research tools in plant physiology studies . The presence of both the pyrazine ring and the dimethoxybenzyl group in its structure contributes to its physicochemical properties, including lipophilicity, which is a key factor in cell permeability and overall bioactivity . This compound is intended for research use only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-19-11-4-3-10(13(7-11)20-2)8-17-14(18)12-9-15-5-6-16-12/h3-7,9H,8H2,1-2H3,(H,17,18)

InChI Key

IDBCHBBCGJRHSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

Preparation Methods

Method A: Esterification followed by Aminolysis

  • Step 1: Fisher Esterification

    • Starting from 3-aminopyrazine-2-carboxylic acid, the acid is converted to its methyl ester using methanol and sulfuric acid as catalyst.
    • This step yields a methyl ester intermediate that is isolated and stored for subsequent reactions.
  • Step 2: Aminolysis of Ester

    • The methyl ester undergoes aminolysis with 2,4-dimethoxybenzylamine.
    • Microwave irradiation is employed to accelerate the reaction, improving yield and reducing reaction time.
  • Advantages

    • The methyl ester intermediate can be prepared in bulk and used for multiple amide syntheses.
    • Microwave-assisted aminolysis enhances reaction efficiency.
  • Limitations

    • Requires isolation and purification of the ester intermediate.

Characterization and Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • $$^{1}H$$ NMR confirms the presence of aromatic protons from the dimethoxybenzyl group and pyrazine ring.
    • $$^{13}C$$ NMR identifies carbonyl carbon of the amide and aromatic carbons.
  • Infrared (IR) Spectroscopy

    • Characteristic amide bands near 1650–1700 cm$$^{-1}$$ (C=O stretch).
    • NH stretch bands around 3300–3400 cm$$^{-1}$$.
    • Aromatic and methoxy group vibrations confirm substitution.
  • Mass Spectrometry (MS)

    • Confirms molecular weight of 273.29 g/mol.
  • Purity and Yield

    • High-performance liquid chromatography (HPLC) is used to assess purity.
    • Yields vary depending on method but typically range from moderate to high (40–80%).

Research Findings and Optimization Notes

  • Microwave-assisted synthesis greatly reduces reaction times from hours to minutes and improves yields.
  • The choice of method depends on scale and available equipment; CDI activation is preferable for rapid, small-scale synthesis.
  • Esterification route allows for storage and reuse of intermediates, beneficial for multiple derivative syntheses.
  • The dimethoxy substituents on the benzylamine enhance lipophilicity, which may influence reaction kinetics and product solubility.
  • Stability of intermediates and reagents such as CDI and methyl ester must be considered for reproducibility.

Summary Table of Preparation Methods

Parameter Method A: Esterification + Aminolysis Method B: CDI Activation + Amidation
Reaction Type Two-step One-pot
Intermediate Isolation Yes (methyl ester) No (activated acid intermediate)
Solvent Methanol (esterification), then aminolysis solvent varies DMSO
Catalyst/Activator Sulfuric acid (esterification), none for aminolysis CDI
Reaction Acceleration Microwave irradiation Microwave irradiation
Typical Yield 50–75% 60–85%
Purification Required after each step Required after final step
Scalability Good (bulk ester prep) Good (one-pot, fewer steps)
Equipment Needed Microwave reactor, standard lab glassware Microwave reactor, anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is characterized by a pyrazine ring substituted with a 2,4-dimethoxybenzyl group and a carboxamide functional group. The molecular formula is C${13}$H${15}$N${3}$O${3}$, with a molecular weight of approximately 273.29 g/mol. The synthesis typically involves the reaction of pyrazine-2-carboxylic acid with 2,4-dimethoxybenzylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Notably, it has shown effectiveness against Mycobacterium tuberculosis, with mechanisms believed to involve the inhibition of mycolic acid synthesis, essential for the integrity of the mycobacterial cell wall.

Table 1: Biological Activity Overview

Activity TypeTarget OrganismMechanism of Action
AntitubercularMycobacterium tuberculosisInhibition of mycolic acid synthesis
AntifungalVarious fungal pathogensDisruption of fungal cell wall synthesis
AntimicrobialGram-positive and Gram-negative bacteriaInterference with metabolic pathways

Case Studies

  • Antitubercular Activity : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis, suggesting strong potential as an antitubercular agent .
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound may inhibit enzymes essential for mycolic acid production, thereby compromising bacterial cell wall integrity.

Therapeutic Potential

The unique structural features of this compound make it a promising candidate for pharmaceutical development. Its ability to effectively target specific bacterial pathways positions it as a potential lead compound in the development of new antibiotics.

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
PyrazinamidePyrazine carboxamide structureAntitubercular activity
Benzylpyrazine-2-carboxamideBenzyl group attached directly to pyrazineModerate antitubercular activity
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideSimilar amide structure with different substitutionsAntimicrobial properties

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

N-(3-Bromophenyl)-2-pyrazinecarboxamide

  • Structural Differences : The 3-bromophenyl substituent replaces the 2,4-dimethoxybenzyl group.
  • Key Findings :
    • Exhibits conformational polymorphism due to halogen bonding (Br···N) and π-π interactions. Two polymorphs were identified, with synthon crossover between Br···Br and Br···N interactions .
    • Halogen bonding energies range from -27.86 to -46.15 kJ·mol⁻¹, significantly influencing crystal packing .

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

  • Synthesis : Prepared via room-temperature coupling of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline, followed by purification via column chromatography .
  • Key Properties :
    • Elemental analysis: C, 63.27%; H, 3.81%; N, 12.33% .
    • ¹H NMR signals at δ 9.67 (s, 1H) and 8.80 (s, 1H) confirm pyrazine protons .
  • Comparison : The bromo-methylphenyl group enhances lipophilicity, whereas the dimethoxybenzyl group may improve solubility due to methoxy oxygen’s electron-donating nature.

N-(2-Chlorophenyl) Derivatives

  • Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
  • Key Features :
    • Contains an imidazole moiety and benzodioxolyl group, enabling additional hydrogen bonding and π-interactions.
    • Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group .

Benzo[b]thiophene-2-carboxamide Derivatives

  • Example : N-(2,4-Dimethoxybenzyl)-5-hydroxybenzo[b]thiophene-2-carboxamide (Compound 21) .
  • Key Features: Replaces pyrazine with a benzo[b]thiophene core.

Physicochemical Comparisons

Compound Substituent Key Interactions Melting Point/Stability
N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide 2,4-Dimethoxybenzyl Hydrogen bonding, π-π Not reported
N-(3-Bromophenyl)-2-pyrazinecarboxamide 3-Bromophenyl Halogen bonding (Br···N) Polymorph-dependent
N-(4-Bromo-3-methylphenyl)-pyrazine-2-carboxamide 4-Bromo-3-methylphenyl Van der Waals, π-stacking Solid (purified via column)

Biological Activity

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazinecarboxamides, characterized by a pyrazine ring substituted with a benzyl moiety. The presence of methoxy groups at the 2 and 4 positions on the benzyl ring enhances its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazinecarboxamides exhibit notable antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains and fungi.

  • Antitubercular Activity : In studies involving Mycobacterium tuberculosis (Mtb), derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 6 to 42 µM. Notably, the compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide exhibited an MIC of 12.5 µg/mL (approximately 46 µM), indicating strong antitubercular potential .
  • Antifungal Activity : The compound has also been evaluated for antifungal efficacy against strains such as Candida albicans and Trichophyton mentagrophytes. The most active compounds in related studies showed MIC values as low as 31.25 μmol·mL^-1 against susceptible fungal strains .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays:

  • Cell Line Studies : The compound was assessed for cytotoxicity against several cancer cell lines, including HepG2 and MCF7. The results indicated that it could induce apoptosis and inhibit cell proliferation at certain concentrations. For instance, compounds with similar structures have shown IC50 values ranging from 3.64 to 16.13 µM against MCF7 cells .
  • Mechanism of Action : Some studies suggest that the mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds within this class have been shown to occupy the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µM)
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis46
N-(4-methylbenzyl)pyrazine-2-carboxamideStaphylococcus aureus42
N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes31.25

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHepG2>250
Compound derived from pyrazoleMCF73.64 - 16.13
Compound with benzyl substitutionK562<0.25

Case Studies

  • Case Study on Antitubercular Efficacy : A study involving a series of pyrazinamide derivatives highlighted that compounds with alkyl substitutions exhibited enhanced activity against Mtb compared to their benzyl counterparts. This suggests that further modifications could optimize the efficacy of this compound in treating tuberculosis .
  • Evaluation of Anticancer Properties : In a comparative study of various pyrazole derivatives, it was found that those with methoxy substitutions showed significant cytotoxicity against breast cancer cell lines. This aligns with findings for this compound, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and tubulin polymerization inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.